![molecular formula C20H21F2N9O9P2S2 B13432884 9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13432884.png)
9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is composed of Rp/Sp-isomers of the bisphosphorothioate derivative of cyclic adenosineinosine monophosphate, an analog of the bacterial cyclic dinucleotide 3’3’-cyclic guanosine monophosphate-adenosine monophosphate . The binding of CL656 to STING triggers the expression of interferon-β and nuclear factor-κB dependent inflammatory cytokines .
Vorbereitungsmethoden
CL656 is synthesized through a series of chemical reactions involving the modification of cyclic adenosineinosine monophosphate. The synthetic route includes the incorporation of bisphosphorothioate diester linkages and the addition of fluorine atoms at the 2’ position of each nucleoside for improved stability . The industrial production of CL656 involves the use of advanced chemical synthesis techniques to ensure high purity and yield. The compound is typically prepared in a lyophilized form and can be reconstituted in suitable solvents for use in various applications .
Analyse Chemischer Reaktionen
CL656 undergoes several types of chemical reactions, including:
Oxidation: CL656 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to yield different reduced forms.
Substitution: CL656 can participate in substitution reactions where specific functional groups are replaced with others.
Hydrolysis: The compound can undergo hydrolysis, leading to the cleavage of its phosphorothioate diester linkages.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
CL656 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying cyclic dinucleotide chemistry and the development of new synthetic methodologies.
Biology: Employed in research on cellular signaling pathways, particularly those involving STING and the innate immune response.
Wirkmechanismus
CL656 exerts its effects by binding to the STING receptor, which is located in the endoplasmic reticulum. Upon binding, CL656 activates STING, leading to the production of interferon-β and nuclear factor-κB dependent inflammatory cytokines . This activation triggers a cascade of signaling events that result in the induction of an innate immune response. The molecular targets and pathways involved include the cyclic guanosine monophosphate-adenosine monophosphate synthase-STING pathway and the downstream activation of transcription factors such as interferon regulatory factor 3 and nuclear factor-κB .
Vergleich Mit ähnlichen Verbindungen
CL656 is unique among STING agonists due to its bisphosphorothioate diester linkages and fluorinated nucleosides, which confer improved stability and potency . Similar compounds include:
2’3’-cyclic guanosine monophosphate-adenosine monophosphate: A naturally occurring cyclic dinucleotide that also activates STING but with lower potency compared to CL656.
Cyclic diadenylate monophosphate: Another bacterial cyclic dinucleotide with STING agonist activity.
Cyclic diguanylate monophosphate: A bacterial cyclic dinucleotide that activates STING and is used in vaccine adjuvant research.
DMXAA: A synthetic analog of xanthenone with STING agonist activity, primarily used in murine models.
CL656 stands out due to its enhanced stability and efficacy in activating the STING pathway, making it a valuable tool in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C20H21F2N9O9P2S2 |
|---|---|
Molekulargewicht |
695.5 g/mol |
IUPAC-Name |
9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H21F2N9O9P2S2/c21-9-13-7(37-19(9)30-5-28-11-15(23)24-3-25-16(11)30)1-35-42(34,44)40-14-8(2-36-41(33,43)39-13)38-20(10(14)22)31-6-29-12-17(31)26-4-27-18(12)32/h3-10,13-14,19-20H,1-2H2,(H,33,43)(H,34,44)(H2,23,24,25)(H,26,27,32)/t7-,8-,9-,10-,13-,14-,19-,20-,41?,42?/m1/s1 |
InChI-Schlüssel |
WBEHEZDHRLNQIK-IRYAPSAPSA-N |
Isomerische SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CNC4=O)F)OP(=S)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)F)OP(=S)(O1)O)O |
Kanonische SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)F)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)F)OP(=S)(O1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


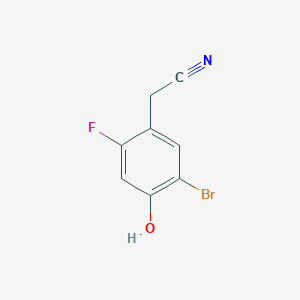
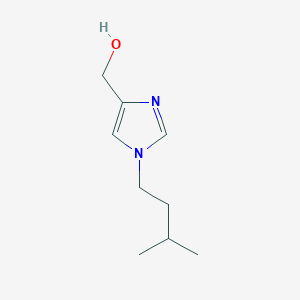
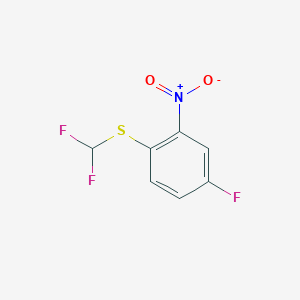
![(2S)-2-amino-3-[4-[3-[5-[4-[2-[6-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-3-hydroxy-2,4-diiodophenyl]ethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13432828.png)
![methyl (1R,2R,3S,5S)-3-(2-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B13432832.png)
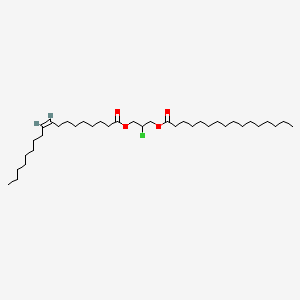
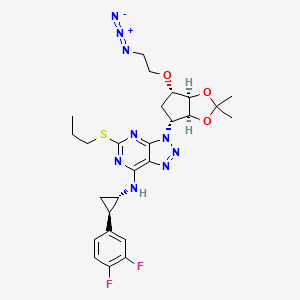

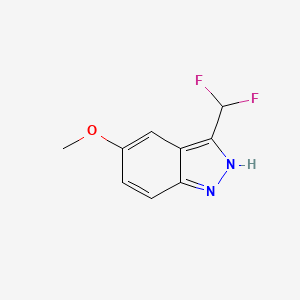
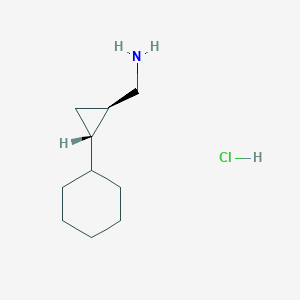
![N-[(1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl]-N-methylformamide](/img/structure/B13432860.png)
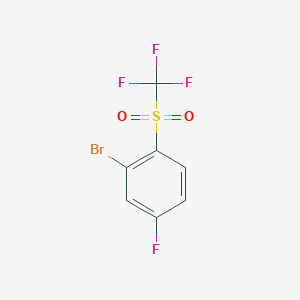
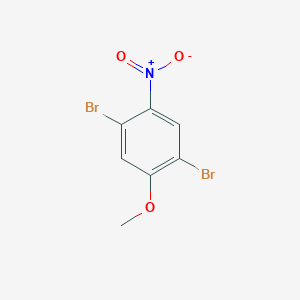
![Methyl 7-Chloro-2,3,4a,5-tetrahydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate](/img/structure/B13432886.png)
